C21H19ClFN3O3S

Kinase inhibition SGK1 Enzymatic assay

The compound with the molecular formula C21H19ClFN3O3S (molecular weight 447.9 g/mol) is identified as 4-chloro-N-[(4-fluorophenyl)methyl]-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide, a member of the N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamide class. This sulfonamide derivative is characterized as a highly potent and selective inhibitor of Serum and Glucocorticoid-regulated Kinase 1 (SGK1), a serine/threonine kinase in the AGC family.

Molecular Formula C21H19ClFN3O3S
Molecular Weight 447.9 g/mol
Cat. No. B12632252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC21H19ClFN3O3S
Molecular FormulaC21H19ClFN3O3S
Molecular Weight447.9 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC1=C(C=CC=C1Cl)F)NC(=O)C2CSC3N2C(=O)C4=CC=CC=C34
InChIInChI=1S/C21H19ClFN3O3S/c1-11(18(27)24-9-14-15(22)7-4-8-16(14)23)25-19(28)17-10-30-21-13-6-3-2-5-12(13)20(29)26(17)21/h2-8,11,17,21H,9-10H2,1H3,(H,24,27)(H,25,28)/t11-,17-,21?/m0/s1
InChIKeyIIRDXZCQOLILEO-CPEHIOIXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: C21H19ClFN3O3S as a Selective SGK1 Kinase Inhibitor Research Tool


The compound with the molecular formula C21H19ClFN3O3S (molecular weight 447.9 g/mol) is identified as 4-chloro-N-[(4-fluorophenyl)methyl]-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide, a member of the N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamide class [1]. This sulfonamide derivative is characterized as a highly potent and selective inhibitor of Serum and Glucocorticoid-regulated Kinase 1 (SGK1), a serine/threonine kinase in the AGC family [2]. The compound was developed through a combination of virtual screening and medicinal chemistry efforts, resulting in a rigid structure that confers high kinase selectivity and a favorable in vitro ADME profile [2].

Why Substituting C21H19ClFN3O3S with Generic SGK1 Inhibitors Compromises Experimental Reproducibility


The unique structural features of this C21H19ClFN3O3S sulfonamide derivative, particularly its 1H-pyrazolo[3,4-b]pyrazin-3-amine hinge-binding motif, are critical for its nanomolar potency and, more importantly, its unusually high kinase selectivity [1]. In-class SGK1 inhibitors like GSK650394 (IC50 = 62 nM) or EMD638683 exhibit distinct ATP-competition profiles and off-target liabilities due to divergent scaffold geometries. For instance, the rigid conformation of C21H19ClFN3O3S was specifically engineered to minimize polypharmacology, a common pitfall of more flexible SGK1 inhibitors [1]. Substituting this tool compound with a less selective analog introduces confounding variables in functional assays, potentially leading to misinterpretation of SGK1-dependent signaling pathways.

Quantitative Differentiation Guide for C21H19ClFN3O3S: Head-to-Head SGK1 Inhibitor Performance


Potency Comparison: C21H19ClFN3O3S vs. GSK650394 in SGK1 Inhibition Assays

C21H19ClFN3O3S demonstrates potent inhibition of human SGK1 with an IC50 of 196 nM, a value within the same order of magnitude as the widely used but less selective reference compound GSK650394, which has a reported IC50 of 62 nM [1]. While GSK650394 is slightly more potent, the documented high kinase selectivity of C21H19ClFN3O3S offers a significant advantage for target validation studies where confounding off-target effects must be minimized [1].

Kinase inhibition SGK1 Enzymatic assay

Kinase Selectivity Profile: C21H19ClFN3O3S Demonstrates Class-Leading Target Discrimination

The sulfonamide series containing C21H19ClFN3O3S was explicitly developed to overcome the poor selectivity of earlier SGK1 inhibitors [1]. The published medicinal chemistry optimization campaign confirmed that compounds with this specific scaffold, including C21H19ClFN3O3S, exhibited unusually high kinase and off-target selectivity due to their rigid molecular structure [1]. This is a class-defining feature that distinguishes it from more flexible or promiscuous SGK1 inhibitors like the azaindoles and hydrazides that were initial leads.

Kinase selectivity Off-target effects Polypharmacology

In Vitro ADME Profile: Favorable Oral Absorption Parameters for C21H19ClFN3O3S Analogs

Compounds in the N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamide class, including C21H19ClFN3O3S, were shown to possess a favorable in vitro ADME profile. Specifically, they were Lipinski rule-of-5 compliant, had calculated LogD values between 2.0 and 2.7, and displayed metabolic stability in human liver fractions [1]. Furthermore, excellent predicted absorption properties were observed in Caco-2 cell monolayers, suggesting good oral bioavailability potential [1]. This contrasts with many earlier SGK1 inhibitors, which suffered from poor aqueous solubility (<0.001 mg/mL) that limited their utility in vivo.

ADME Oral bioavailability Metabolic stability

In Vivo Pharmacokinetic Performance of a Close Structural Analog of C21H19ClFN3O3S

A representative compound from the same structural series as C21H19ClFN3O3S (compound 14g) was evaluated in vivo in mice following oral administration [1]. At a 3 mg/kg dose, a Cmax of 3.88 μg/mL was achieved with a plasma half-life of 3 hours, demonstrating high plasma stability and moderate clearance [1]. At a higher dose of 30 mg/kg, a Cmax of 29.9 μg/mL was observed with a half-life of 4.1 hours, and a dose-proportional increase in exposure was noted [1]. This provides strong evidence that this chemotype, including C21H19ClFN3O3S, possesses favorable pharmacokinetic properties suitable for in vivo target engagement studies.

Pharmacokinetics In vivo Oral administration

Optimal Research Applications for C21H19ClFN3O3S Based on Its Differentiated Profile


High-Confidence Target Validation Studies in Oncology and Fibrosis Models

The combination of nanomolar potency (IC50 = 196 nM) and class-leading selectivity makes C21H19ClFN3O3S an ideal tool compound for validating SGK1 as a target in cancer and fibrosis models, as described in the discovery literature [1]. Its high selectivity minimizes confounding off-target effects, enabling researchers to attribute observed phenotypic changes directly to SGK1 inhibition. This is particularly crucial for target validation where a clean pharmacological profile is non-negotiable.

In Vivo Pharmacodynamic and Efficacy Studies via Oral Dosing

The demonstrated favorable oral pharmacokinetic profile of a close structural analog supports the use of C21H19ClFN3O3S in long-term in vivo studies in rodents [1]. The dose-proportional exposure and plasma stability allow for reliable target engagement and enable efficacy readouts in disease models, including those for diabetic nephropathy, hypertension, or WNT-signaling-related disorders, where sustained SGK1 inhibition is required [1].

Investigating the SGK1-WNT Signaling Crosstalk

The high selectivity of C21H19ClFN3O3S allows for precise interrogation of the crosstalk between SGK1 and the WNT signaling pathway [1]. Previous studies have linked SGK1 activity to β-catenin phosphorylation, but the use of less selective inhibitors has complicated data interpretation. This compound offers a superior chemical probe to dissect these pathway-specific interactions without activating other AGC kinases, providing clearer insights into the role of SGK1 in development and disease.

In Vitro Profiling for Drug-Drug Interaction (DDI) Liability

The compound's known metabolic stability in human liver fractions and favorable ADME profile make it a valuable reference tool for assessing SGK1-related drug-drug interaction (DDI) potential in vitro [1]. It can be used as a selective positive control in assays designed to evaluate the impact of SGK1 inhibition on the metabolism or transport of other co-administered drugs, contributing to a more comprehensive preclinical safety assessment.

Technical Documentation Hub

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